molecular formula C23H16F2N6 B12403805 HIV-1 inhibitor-16

HIV-1 inhibitor-16

Cat. No.: B12403805
M. Wt: 414.4 g/mol
InChI Key: YKSYOOWFQGGOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-16 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-16 typically involves a multi-step process starting from commercially available methyl isonipecotate. The synthetic route includes the following steps:

    Formation of Intermediate: Methyl isonipecotate is reacted with appropriate reagents to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against HIV-1 integrase.

    Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.

    Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are employed to introduce different substituents onto the core structure of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 integrase.

Scientific Research Applications

HIV-1 inhibitor-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanism of HIV-1 integrase inhibition and to develop new integrase inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the integration process of HIV-1 and the role of integrase.

    Medicine: Potential therapeutic agent for the treatment of HIV-1 infection, particularly in patients with drug-resistant strains.

    Industry: Utilized in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.

Mechanism of Action

HIV-1 inhibitor-16 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The mechanism involves:

    Binding to Integrase: The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome.

    Inhibition of Integration: By blocking the integrase activity, this compound prevents the formation of the preintegration complex and subsequent integration of viral DNA.

    Disruption of Viral Replication: This inhibition disrupts the viral replication cycle, reducing the viral load and preventing the establishment of a permanent infection.

Comparison with Similar Compounds

HIV-1 inhibitor-16 is compared with other similar compounds, such as:

    Raltegravir: An integrase strand transfer inhibitor with a different chemical structure but similar mechanism of action.

    Elvitegravir: Another integrase inhibitor with distinct pharmacokinetic properties.

    Dolutegravir: Known for its high barrier to resistance and potent inhibitory activity.

    Bictegravir: A newer integrase inhibitor with improved pharmacokinetic and pharmacodynamic profiles.

Uniqueness

This compound is unique due to its novel chemical scaffold and potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 integrase. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development as an anti-HIV therapeutic agent.

Properties

Molecular Formula

C23H16F2N6

Molecular Weight

414.4 g/mol

IUPAC Name

4-[[4-(2,6-difluoro-4-pyridin-4-ylanilino)-5-methylpyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31)

InChI Key

YKSYOOWFQGGOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.